5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4OS/c1-2-13-20-17-23(21-13)16(24)15(25-17)14(22-7-3-4-8-22)11-6-5-10(18)9-12(11)19/h5-6,9,14,24H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHJLVWTTICPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazole and triazole chemical families, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,2-b][1,2,4]triazole core, which is substituted with a dichlorophenyl group and a pyrrolidinyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Structural Formula
Key Functional Groups
- Thiazole : Imparts potential antimicrobial properties.
- Triazole : Known for antifungal and anticancer activities.
- Pyrrolidine : Associated with neuroactive effects.
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer activity. For example, derivatives similar to our compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | HCT-116 (colon carcinoma) | 6.2 |
| Similar Triazole Derivative | T47D (breast cancer) | 27.3 |
These findings suggest that our compound may also inhibit cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.
Antimicrobial Activity
The thiazole and triazole rings are known for their antimicrobial properties. Studies have indicated that compounds with similar structures can inhibit the growth of various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL |
The activity against these pathogens suggests potential applications in treating bacterial infections.
The mechanisms underlying the biological activity of the compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for antimicrobial activity.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer properties. The findings indicated that the presence of a pyrrolidine group significantly enhanced cytotoxicity against breast and colon cancer cells .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against ESKAPE pathogens (a group known for antibiotic resistance). The study found that certain derivatives exhibited potent inhibitory effects, suggesting that our compound could potentially be effective against resistant bacterial strains .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural analogs with variations in aryl substituents, heterocyclic rings, and side chains:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | References |
|---|---|---|---|---|
| 5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-Difluorophenyl, ethylthiazolo-triazol-ol | C₁₇H₁₈F₂N₄OS | 364.4 | |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | Piperazinyl, 3-chlorophenyl, ethoxy-methoxyphenyl | C₂₅H₂₈ClN₅O₃S | 514.04 | |
| 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole | 2,4-Difluorophenyl, methylthiazolo-triazole | C₁₁H₇F₂N₃S | 263.25 | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one | Ethoxy-methylphenyl, methoxyphenyl | C₂₉H₂₅N₅O₃S | 535.6 |
Key Observations :
- Heterocyclic Modifications : Piperazinyl groups () introduce additional hydrogen-bonding sites, which may enhance receptor interactions compared to pyrrolidine.
- Side Chains : Ethyl vs. methyl groups on the thiazole ring (e.g., ) influence steric bulk and metabolic stability.
Anticancer Potential
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () demonstrated selective activity against liver cancer (Hep-G2) with IC₅₀ = 2.46 µg/mL.
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles () showed antifungal promise via molecular docking against 14α-demethylase lanosterol (PDB: 3LD6), indicating that triazole-thiazole hybrids may target sterol biosynthesis pathways .
Molecular Docking and ADME Profiles
- S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () were analyzed for drug-likeness using ADME, revealing favorable pharmacokinetic profiles. This supports the rationale for similar evaluations of the main compound .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
